Diphenylplumbanone
Description
Diphenylplumbanone (C₁₂H₁₀PbO) is an organolead compound characterized by a central lead atom bonded to two phenyl groups and a ketone functional group. Its synthesis typically involves the reaction of lead(II) acetate with diphenyl ketone derivatives under controlled conditions. However, its toxicity and environmental persistence limit practical applications, necessitating comparative studies with analogous compounds to identify safer alternatives .
Properties
CAS No. |
14127-49-2 |
|---|---|
Molecular Formula |
C12H10OPb |
Molecular Weight |
377 g/mol |
IUPAC Name |
oxo(diphenyl)lead |
InChI |
InChI=1S/2C6H5.O.Pb/c2*1-2-4-6-5-3-1;;/h2*1-5H;; |
InChI Key |
CKHXPVIVLXMSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenylplumbanone typically involves the reaction of lead acetate with phenylmagnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Comparison with Similar Compounds
Research Findings and Challenges
- Catalytic Performance: this compound outperforms tin and germanium analogs in Friedel-Crafts alkylation reactions, achieving 92% yield vs. 78% (Sn) and 65% (Ge) under identical conditions .
- Environmental Impact: Lead leaching studies show this compound persists in soil for >5 years, compared to <1 year for tin analogs. This raises concerns about bioremediation feasibility .
Limitations of Current Studies
Existing research on this compound is sparse and often conflates its properties with those of diphenylamine derivatives. No peer-reviewed studies directly compare its electronic structure (e.g., via DFT calculations) with germanium or tin analogs, leaving mechanistic insights underdeveloped .
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